molecular formula C23H20N4O3 B2536031 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-15-3

2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2536031
CAS No.: 612053-15-3
M. Wt: 400.438
InChI Key: QXWMLXMLOGIXGC-UHFFFAOYSA-N
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Description

2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound. It features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities and potential pharmacological properties . This compound’s structure includes various functional groups, making it a versatile molecule in synthetic and medicinal chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). These reactions often include aldehydes, malononitrile, and β-ketoesters in the presence of catalysts . The reaction conditions can vary, but common catalysts include bases like piperidine or organic acids.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Properties

IUPAC Name

2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-11-19-21(23(28)27(14)13-15-7-9-26-10-8-15)20(17(12-24)22(25)30-19)16-5-3-4-6-18(16)29-2/h3-11,20H,13,25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWMLXMLOGIXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)N1CC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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